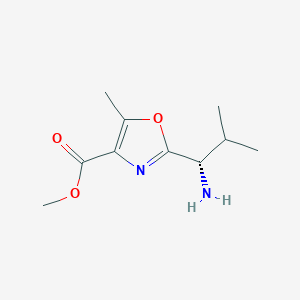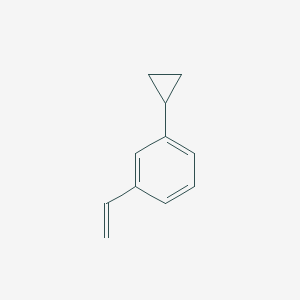![molecular formula C10H6F3NO2S B12867236 1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the trifluoromethylthio group in this compound adds unique properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and trifluoromethylthiolating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Synthetic Route:
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction pathway.
Scientific Research Applications
1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone involves:
Comparison with Similar Compounds
1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one: This compound lacks the ethanone group but shares the benzoxazole core and trifluoromethylthio substituent.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: This compound has a different heterocyclic core but also contains a trifluoromethyl group.
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one: This compound has a similar benzoxazole core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6F3NO2S |
|---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
1-[5-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2S/c1-5(15)9-14-7-4-6(17-10(11,12)13)2-3-8(7)16-9/h2-4H,1H3 |
InChI Key |
WEXXUDRKOWJVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


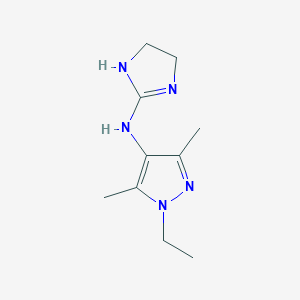
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
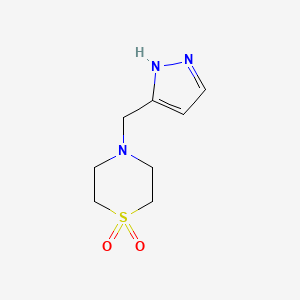
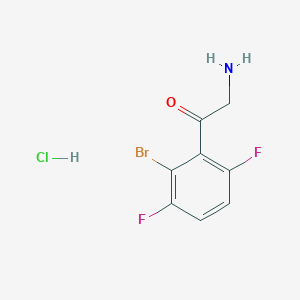
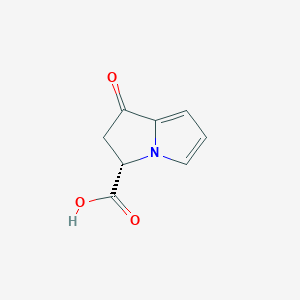
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
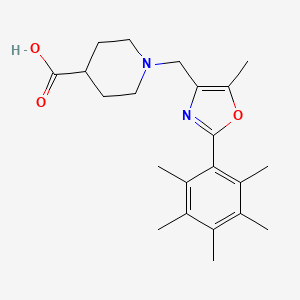
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


